molecular formula C14H19ClN2O2 B1294083 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-21-2

4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294083
CAS No.: 886364-21-2
M. Wt: 282.76 g/mol
InChI Key: XPGXXZIVCQFUTG-UHFFFAOYSA-N
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Description

4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the molecular formula C14H19ClN2O2 and a molecular weight of 282.77 g/mol It is a derivative of the benzodiazepine class, which is known for its wide range of pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate benzodiazepine precursor.

    Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Chlorination: The compound is then chlorinated at the 9th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Cyclization: The protected and chlorinated intermediate undergoes cyclization to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce other functional groups within the molecule.

    Substitution: The chlorine atom can be substituted with other groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Boc-9-Chloro-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
  • tert-Butyl 9-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
  • 9-Chloro-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester

Uniqueness

4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications. Its unique structure also allows for specific interactions with biological targets, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 9-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGXXZIVCQFUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649615
Record name tert-Butyl 9-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-21-2
Record name tert-Butyl 9-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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